

A Technical Guide to Z-Thr-OMe: Physical Properties and Storage Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Z-Thr-OMe
Cat. No.:	B15543206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical appearance and optimal storage conditions for N-Benzylloxycarbonyl-L-threonine methyl ester (**Z-Thr-OMe**), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity, purity, and reactivity of the compound, ensuring reproducible results in research and development.

Physical and Chemical Properties

Z-Thr-OMe is a derivative of the amino acid threonine, featuring a benzylloxycarbonyl (Z) protecting group on the amine and a methyl ester on the carboxyl group. These modifications enhance its utility in synthetic applications.

Physical Appearance

Z-Thr-OMe is consistently characterized as a solid substance. Its visual properties are summarized below:

- Form: Crystalline powder or solid.[1][2][3][4]
- Color: White to off-white.[1][2][4]

Quantitative Data

Key physical and chemical constants for **Z-Thr-OMe** are essential for its proper handling and characterization.

Property	Value
Molecular Formula	C ₁₃ H ₁₇ NO ₅
Molecular Weight	267.28 g/mol [1] [3]
Melting Point	89-94 °C [2] [3] [5] [6]
Optical Rotation	[α] ²⁰ /D = -18.0 ± 2° (c=1 in MeOH) [2]
Purity (typical)	≥ 98% (by HPLC) [2] [6]

Recommended Storage Conditions

The stability of **Z-Thr-OMe** is highly dependent on the storage environment. Incorrect storage can lead to degradation, affecting its performance in subsequent reactions.

Storage of Z-Thr-OMe Powder

For long-term preservation of the solid compound, the following conditions are recommended:

- Temperature:
 - -20°C: Recommended for long-term storage, with a shelf life of up to 3 years.[\[1\]](#)[\[7\]](#)
 - 4°C: Suitable for shorter-term storage, with a shelf life of up to 2 years.[\[1\]](#)[\[7\]](#)
 - 0-8°C: Also cited as an appropriate storage range.[\[2\]](#)
- Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[\[8\]](#)
- Container: Use a container that provides a barrier to moisture.

Storage of Z-Thr-OMe in Solution

When prepared as a stock solution, storage conditions become even more critical to prevent degradation and solvent effects.

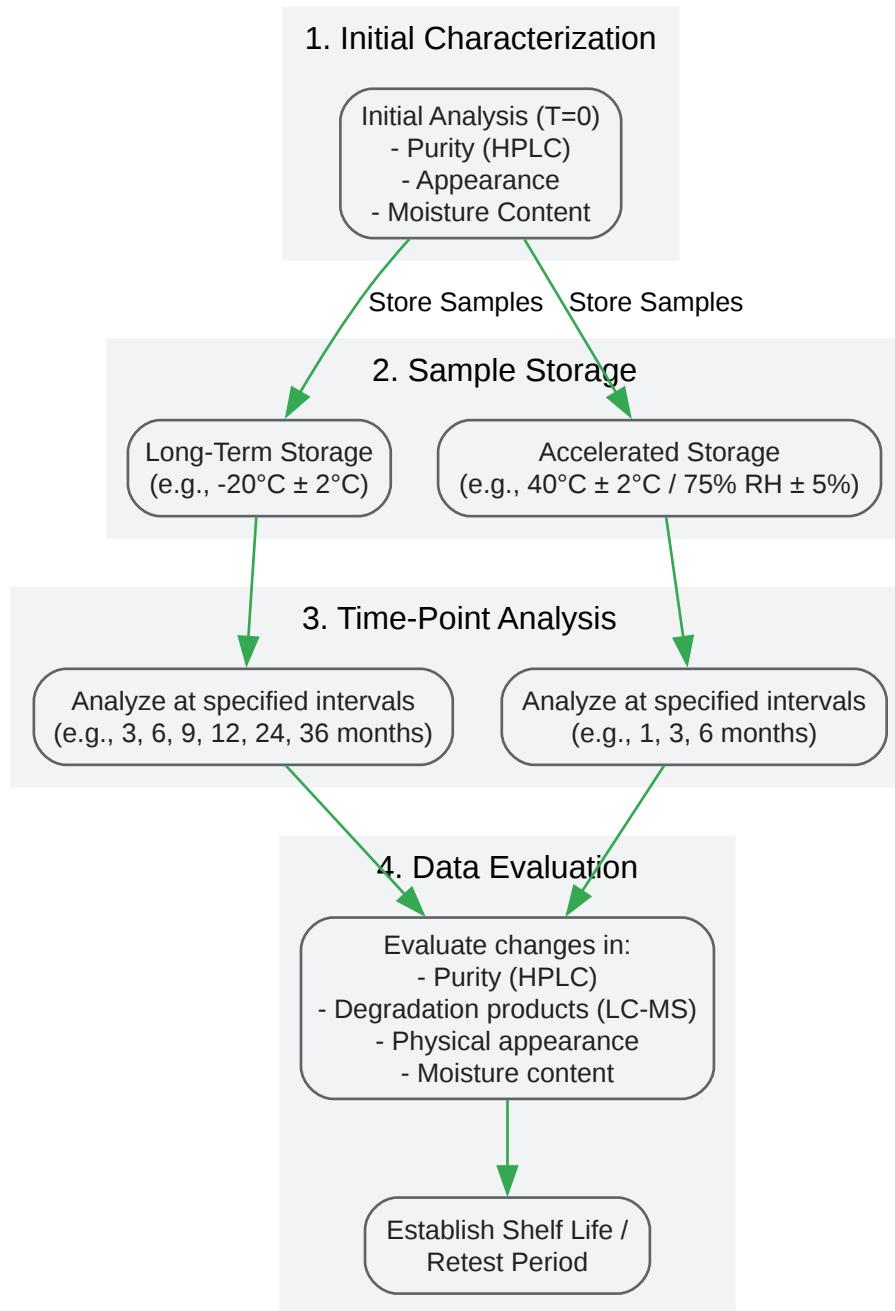
- Temperature:
 - -80°C: Recommended for long-term storage of stock solutions, stable for up to 6 months.
[\[1\]](#)[\[7\]](#)
 - -20°C: Suitable for short-term storage of stock solutions, stable for up to 1 month.
[\[1\]](#)[\[7\]](#)
- Solvent: Dimethyl sulfoxide (DMSO) is a common solvent, capable of dissolving **Z-Thr-OMe** at concentrations up to 100 mg/mL.[\[1\]](#)[\[7\]](#) It is important to note that DMSO is hygroscopic, and using newly opened solvent is recommended to ensure maximum solubility.[\[1\]](#)[\[7\]](#)
- Handling: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[\[1\]](#)[\[7\]](#)

Experimental Protocols for Stability Assessment

To ensure the long-term stability and define the shelf-life of **Z-Thr-OMe** powder, a comprehensive stability testing program should be implemented. The following outlines a general methodology based on established principles for chemical reagents.

Objective

To evaluate the stability of **Z-Thr-OMe** powder under various environmental conditions (temperature and humidity) over a defined period and to establish a recommended retest period or shelf life.


Materials and Equipment

- **Z-Thr-OMe** powder (multiple batches, if available)
- Climate-controlled stability chambers
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Mass Spectrometer (MS)
- Karl Fischer titrator for moisture content analysis

- Appropriate sample containers (e.g., amber glass vials with inert caps)

Experimental Workflow

The stability testing protocol involves long-term and accelerated studies to assess the degradation profile of **Z-Thr-OMe**.

[Click to download full resolution via product page](#)

Caption: Workflow for Determining **Z-Thr-OMe** Powder Stability.

Procedure

- Initial Analysis (Time = 0): Before initiating the stability study, perform a complete analysis of the **Z-Thr-OMe** powder. This includes:
 - Appearance: Record the color and physical form.
 - Purity: Determine the initial purity using a validated HPLC method.
 - Impurity Profile: Characterize any existing impurities using LC-MS.
 - Moisture Content: Measure the initial water content using Karl Fischer titration.
- Sample Storage:
 - Distribute the powder into appropriate containers that mimic the proposed market packaging.
 - Place the samples into stability chambers set to the desired conditions. For a comprehensive study, this would include:
 - Long-term conditions: -20°C.
 - Accelerated conditions: 40°C / 75% Relative Humidity (RH) to stress the compound and predict long-term stability.
- Time-Point Testing:
 - At predefined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated), pull samples from the stability chambers.
 - Allow the samples to equilibrate to ambient temperature before opening to prevent condensation.
 - Perform the same set of analytical tests as in the initial analysis.
- Forced Degradation Study:

- To identify potential degradation products and establish the stability-indicating nature of the analytical methods, subject the **Z-Thr-OMe** powder to forced degradation conditions. This may include exposure to:
 - Acidic and basic hydrolysis
 - Oxidation (e.g., with hydrogen peroxide)
 - High heat (thermal stress)
 - Photolytic stress (exposure to light)
- Analyze the stressed samples by HPLC and LC-MS to identify and characterize degradation products.
- Data Analysis and Shelf-Life Determination:
 - Analyze the data for any significant changes in purity, appearance, or moisture content over time.
 - If degradation is observed, quantify the rate of formation of impurities.
 - The data from the accelerated study can be used to predict the shelf life under long-term storage conditions.
 - The retest period is established as the time during which the **Z-Thr-OMe** powder remains within its predefined specifications under the recommended long-term storage conditions.

Conclusion

Z-Thr-OMe is a white to off-white crystalline powder that is a staple in peptide synthesis. Its stability is paramount for the success of synthetic endeavors. By adhering to the recommended storage conditions of -20°C for long-term storage of the powder and -80°C for stock solutions, researchers can minimize degradation and ensure the compound's efficacy. The implementation of systematic stability testing protocols, as outlined in this guide, is essential for manufacturers to define and verify the shelf life of **Z-Thr-OMe**, providing confidence in its quality and performance to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]
- 2. solutions.bocsci.com [solutions.bocsci.com]
- 3. scribd.com [scribd.com]
- 4. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iltusa.com [iltusa.com]
- 6. almacgroup.com [almacgroup.com]
- 7. ijsra.net [ijsra.net]
- 8. gea.com [gea.com]
- To cite this document: BenchChem. [A Technical Guide to Z-Thr-OMe: Physical Properties and Storage Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15543206#physical-appearance-and-storage-conditions-of-z-thr-ome-powder\]](https://www.benchchem.com/product/b15543206#physical-appearance-and-storage-conditions-of-z-thr-ome-powder)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com